molecular formula C20H27FN4S2 B2701186 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea CAS No. 863017-67-8

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea

Cat. No. B2701186
M. Wt: 406.58
InChI Key: SIFYLFCERPLKRX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research demonstrates the application of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates in the microwave-assisted synthesis of molecules containing diverse nuclei such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and more. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, showing promising results in terms of antimicrobial activity against various microorganisms, with some compounds exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).

Antimicrobial and Antiproliferative Activities

Another study focused on the synthesis of eperezolid-like molecules, including a thiourea derivative obtained by treating amine with 4-fluorophenyl isothiocyanate. These compounds were subjected to antimicrobial activity studies and showed high anti-Mycobacterium smegmatis activity, demonstrating their potential in addressing bacterial infections (Yolal et al., 2012).

Binding Affinity Towards 5-HT1A Receptors

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. The study highlights the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity, with specific analogues displaying micromolar affinity towards 5-HT1A sites (Pessoa‐Mahana et al., 2012).

Antibacterial Activity of Arylpiperazinyl Oxazolidinones

Research into 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives has unveiled their antibacterial properties, especially against MRSA and VRE resistant Gram-positive strains. These compounds have shown promising in vitro activities, although their in vivo activity was found to be less potent than that of linezolid (Jang et al., 2004).

Crystal Structure and Corrosion Inhibitive Effect

The crystal structure of a compound closely related to the chemical of interest indicates its potential application in material science and pharmaceuticals, due to thiophenes' wide spectrum of biological activities. Additionally, novel Mannich bases including similar structures have been tested as corrosion inhibitors for mild steel, showing significant inhibitory efficiency, which opens new avenues for the development of corrosion-resistant materials (Lavanya et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4S2/c1-3-24-10-12-25(13-11-24)19(18-5-4-14-27-18)15(2)22-20(26)23-17-8-6-16(21)7-9-17/h4-9,14-15,19H,3,10-13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFYLFCERPLKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea

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